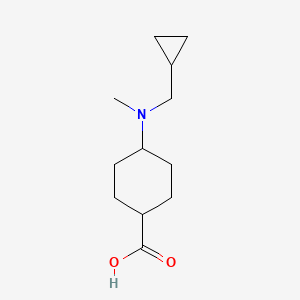
5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Trifluormethoxy)phenyl)pyridin-3,4-diamin ist eine Verbindung, die zur Klasse der Trifluormethylpyridine gehört. Diese Verbindungen sind bekannt für ihre einzigartigen physikalisch-chemischen Eigenschaften, die auf das Vorhandensein der Trifluormethylgruppe und des Pyridinrests zurückzuführen sind. Die Trifluormethylgruppe ist bekannt für ihre elektronenziehenden Eigenschaften, die die biologische Aktivität und die physikalischen Eigenschaften der Verbindung deutlich verändern können .
Vorbereitungsmethoden
Die Synthese von 5-(3-(Trifluormethoxy)phenyl)pyridin-3,4-diamin umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 3,4-Diaminopyridin mit 3-(Trifluormethoxy)benzaldehyd unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und ein Lösungsmittel, wie z. B. Ethanol oder Methanol, und wird bei erhöhten Temperaturen durchgeführt . Industrielle Produktionsmethoden verwenden häufig ähnliche Synthesewege, die jedoch für die großtechnische Produktion optimiert sind, einschließlich der Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen, um Konsistenz und Effizienz zu gewährleisten .
Chemische Reaktionsanalyse
5-(3-(Trifluormethoxy)phenyl)pyridin-3,4-diamin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion Amine liefern kann .
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen. In der Chemie wird sie als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet. In der Biologie und Medizin wird sie wegen ihrer potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente. Die Trifluormethylgruppe ist bekannt dafür, die metabolische Stabilität und Bioverfügbarkeit pharmazeutischer Verbindungen zu verbessern, wodurch 5-(3-(Trifluormethoxy)phenyl)pyridin-3,4-diamin eine wertvolle Verbindung in der Arzneimittelforschung ist . In der Industrie wird sie bei der Entwicklung von Agrochemikalien und anderen Funktionsmaterialien eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von 5-(3-(Trifluormethoxy)phenyl)pyridin-3,4-diamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trifluormethylgruppe kann die Bindungsaffinität der Verbindung zu ihren Zielproteinen erhöhen, was zu einer erhöhten biologischen Aktivität führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Analyse Chemischer Reaktionen
5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the development of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making 5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine a valuable compound in drug discovery . In industry, it is used in the development of agrochemicals and other functional materials .
Wirkmechanismus
The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5-(3-(Trifluormethoxy)phenyl)pyridin-3,4-diamin ist aufgrund des Vorhandenseins sowohl der Trifluormethoxygruppe als auch des Pyridinrests einzigartig. Ähnliche Verbindungen umfassen andere Trifluormethylpyridine, wie z. B. 2,3-Dichlor-5-(trifluormethyl)pyridin und 3,5-Dichlor-2,4,6-trifluorpyridin . Diese Verbindungen teilen ähnliche physikalisch-chemische Eigenschaften, unterscheiden sich jedoch in ihren spezifischen Anwendungen und biologischen Aktivitäten. Die einzigartige Kombination aus Trifluormethoxygruppe und Pyridinrest in 5-(3-(Trifluormethoxy)phenyl)pyridin-3,4-diamin macht sie in bestimmten Anwendungen, wie z. B. der Arzneimittelforschung und der Entwicklung von Agrochemikalien, besonders wertvoll .
Eigenschaften
Molekularformel |
C12H10F3N3O |
|---|---|
Molekulargewicht |
269.22 g/mol |
IUPAC-Name |
5-[3-(trifluoromethoxy)phenyl]pyridine-3,4-diamine |
InChI |
InChI=1S/C12H10F3N3O/c13-12(14,15)19-8-3-1-2-7(4-8)9-5-18-6-10(16)11(9)17/h1-6H,16H2,(H2,17,18) |
InChI-Schlüssel |
PDDHETQJLAZQDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=CC(=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)


![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)
![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)

![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)

![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12074561.png)


![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)

